Dimethyl 2-({[benzyl(ethyl)amino]carbonothioyl}amino)terephthalate
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Overview
Description
1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the benzene ring derivatives. The process often includes:
Alkylation: Introduction of methyl groups to the benzene ring.
Carbamothioylation: Addition of the carbamothioyl group using reagents like benzyl isothiocyanate.
Esterification: Formation of ester groups at the carboxylate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would typically be optimized for yield and purity, involving steps such as:
Catalytic Alkylation: Using catalysts to enhance the alkylation process.
Controlled Reaction Conditions: Maintaining specific temperatures and pressures to ensure the desired reactions occur efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: For substitution reactions, catalysts like aluminum chloride may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-{[BENZYL(ETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor functions and signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2-ethylbenzene: Shares a similar benzene ring structure but lacks the carbamothioyl and ester groups.
2,5-Dimethylstyrene: Another aromatic compound with methyl groups but different functional groups.
Properties
Molecular Formula |
C20H22N2O4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
dimethyl 2-[[benzyl(ethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-4-22(13-14-8-6-5-7-9-14)20(27)21-17-12-15(18(23)25-2)10-11-16(17)19(24)26-3/h5-12H,4,13H2,1-3H3,(H,21,27) |
InChI Key |
CYTGEANCIIAFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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